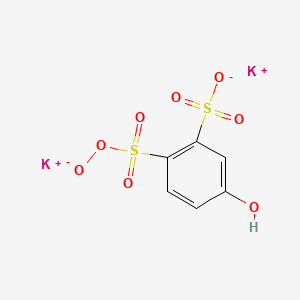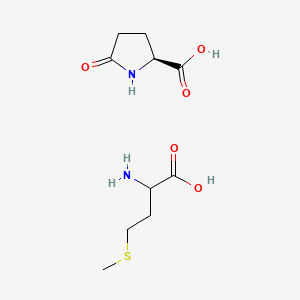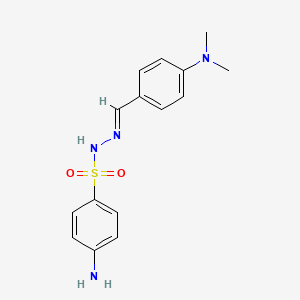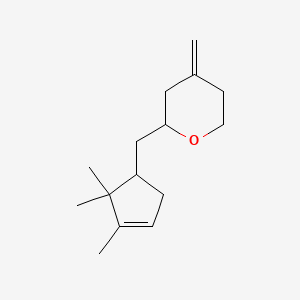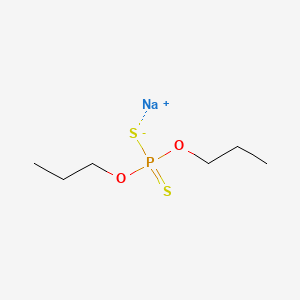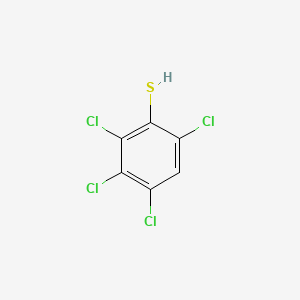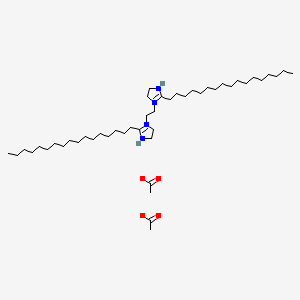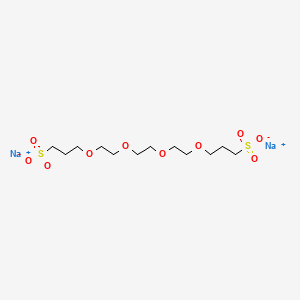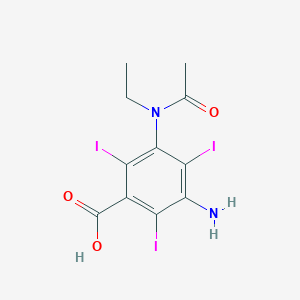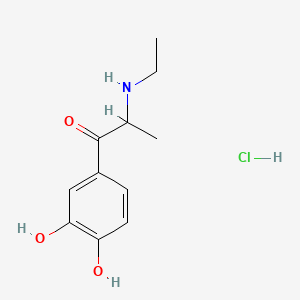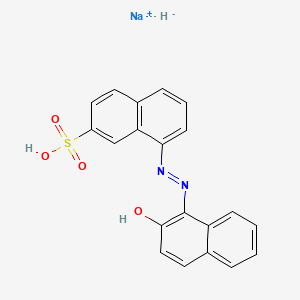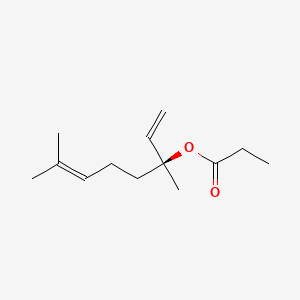
(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structural features, which include a vinyl group and a propionate ester moiety. The compound’s stereochemistry is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate typically involves the esterification of (S)-1,5-Dimethyl-1-vinylhex-4-enol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation columns and extraction units can further optimize the production process. The industrial synthesis also emphasizes the use of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate involves its interaction with specific molecular targets. The vinyl group can undergo electrophilic addition reactions, while the ester moiety can participate in hydrolysis reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s stereochemistry also plays a crucial role in its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl propionate: A simpler ester with similar functional groups but lacks the vinyl and dimethyl substituents.
Ethyl propionate: Another ester with a similar structure but different alkyl chain length.
Isopropyl propionate: Similar ester with an isopropyl group instead of the vinyl and dimethyl groups.
Uniqueness
(S)-1,5-Dimethyl-1-vinylhex-4-enyl propionate is unique due to its specific stereochemistry and the presence of both vinyl and dimethyl groups
Propriétés
Numéro CAS |
94265-98-2 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
[(3S)-3,7-dimethylocta-1,6-dien-3-yl] propanoate |
InChI |
InChI=1S/C13H22O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h7,9H,2,6,8,10H2,1,3-5H3/t13-/m1/s1 |
Clé InChI |
WAQIIHCCEMGYKP-CYBMUJFWSA-N |
SMILES isomérique |
CCC(=O)O[C@@](C)(CCC=C(C)C)C=C |
SMILES canonique |
CCC(=O)OC(C)(CCC=C(C)C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


